1-(3,4-Dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
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Overview
Description
1-(3,4-Dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine, commonly known as DBP, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. DBP is a piperazine derivative that exhibits potent inhibitory effects on various enzymes, making it a promising candidate for the development of drugs targeting specific diseases.
Mechanism of Action
DBP exerts its inhibitory effects on enzymes by binding to the active site of the enzyme, preventing the substrate from binding and the reaction from occurring. In the case of acetylcholinesterase, DBP binds to the active site of the enzyme, preventing the breakdown of acetylcholine and leading to an increase in its concentration in the synapse.
Biochemical and Physiological Effects
DBP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, DBP has been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. DBP has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Advantages and Limitations for Lab Experiments
DBP has several advantages as a research tool. It is relatively easy to synthesize, and its inhibitory effects on enzymes can be easily measured using standard biochemical assays. However, DBP also has some limitations. Its potency as an inhibitor may vary depending on the enzyme being studied, and its effects may be influenced by factors such as pH and temperature.
Future Directions
There are several potential future directions for research on DBP. One area of interest is the development of DBP-based drugs for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of DBP's antioxidant and anti-inflammatory properties and their potential applications in the treatment of other diseases. Additionally, further research is needed to fully understand the mechanism of action of DBP and its effects on different enzymes.
Synthesis Methods
DBP can be synthesized through the reaction between 3,4-dimethylbenzenesulfonyl chloride and diphenylmethylpiperazine in the presence of a base such as triethylamine. The reaction yields DBP as a white crystalline solid with a high purity.
Scientific Research Applications
DBP has been extensively studied for its potential applications in various scientific fields. In the pharmaceutical industry, DBP has been identified as a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This makes DBP a promising candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders.
properties
IUPAC Name |
1-benzhydryl-4-(3,4-dimethylphenyl)sulfonylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2S/c1-20-13-14-24(19-21(20)2)30(28,29)27-17-15-26(16-18-27)25(22-9-5-3-6-10-22)23-11-7-4-8-12-23/h3-14,19,25H,15-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEYQUIHJYHNLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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